2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidinone core. Its structure includes three key features:
- Thiazolidinone substituent: A (Z)-configured 3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3 introduces redox activity and metal-binding capacity, common in rhodanine-derived pharmacophores .
- Methyl substitution: A 9-methyl group on the pyrido-pyrimidinone scaffold likely influences steric effects and π-π stacking interactions .
This structural combination suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., electrochemical sensors). However, its exact biological or functional roles remain underexplored in the literature.
Properties
Molecular Formula |
C21H26N4O4S2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O4S2/c1-13(2)12-25-20(28)16(31-21(25)30)11-15-17(22-6-9-29-10-8-26)23-18-14(3)5-4-7-24(18)19(15)27/h4-5,7,11,13,22,26H,6,8-10,12H2,1-3H3/b16-11- |
InChI Key |
RYLMJOYSPRLRKN-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCCOCCO |
Origin of Product |
United States |
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule characterized by a multifaceted structure that incorporates various functional groups. Its molecular formula is , and it has a molecular weight of approximately 462.6 g/mol. The compound's design suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- A pyrido-pyrimidine core , which is common in many biologically active compounds.
- Thiazolidine and hydroxyethoxy substituents , which may enhance solubility and biological interactions.
This unique arrangement allows for diverse chemical reactivity and potential biological activity.
The biological activity of the compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes, receptors, or proteins. This interaction can modulate various biological pathways, leading to potential therapeutic effects. Preliminary studies suggest that the compound may exhibit notable anti-inflammatory and antimicrobial properties , similar to other compounds with analogous frameworks.
Biological Activity Overview
Research indicates that the compound may exhibit the following biological activities:
- Antimicrobial Activity : Initial evaluations suggest that the compound could inhibit bacterial growth. Compounds with similar thiazolidine structures have shown efficacy against various pathogens.
- Anti-inflammatory Effects : The structural components indicate potential for modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
- Antiviral Potential : Given its complex structure, the compound may interact with viral proteins or host cell receptors, potentially exhibiting antiviral properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of the compound:
- Antiviral Studies : Research on structurally related compounds has demonstrated effective inhibition of viruses such as HIV and HCV. For instance, derivatives similar to this compound have been shown to possess EC50 values in the low micromolar range against HCV replicons .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have indicated that modifications in side chains significantly affect biological potency. For example, changes in alkyl chain length and branching can enhance or reduce activity against specific targets .
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry and pharmacological research. Its unique structure, which incorporates multiple functional groups, suggests diverse applications across various fields.
Potential Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Compounds with similar frameworks have shown efficacy in reducing inflammation. Further pharmacological evaluations are necessary to confirm this potential.
- Antimicrobial Activity : Its structure suggests possible interactions with microbial targets, which could lead to the development of new antimicrobial agents.
Applications in Research
The compound's diverse functionalities suggest applications in several research areas:
- Pharmaceutical Development : Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development.
- Biochemical Studies : Interaction studies can provide insights into its mechanisms of action and therapeutic viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
The European Patent Application (2023) highlights derivatives with varying substituents (Table 1) :
Thiazolidinone-Containing Analogues
Rhodanine (2-thioxo-thiazolidin-4-one) derivatives exhibit diverse functionalities:
- Anti-inflammatory agents: Compounds like 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) showed IC₅₀ = 12.3 µM against COX-2, attributed to the phenyl-thiazolidinone moiety .
- Electrochemical sensors: (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones display tunable redox potentials (–0.45 to –0.72 V vs. Ag/AgCl), dependent on azulene conjugation .
- Target Compound : The 3-(2-methylpropyl) group may reduce steric hindrance compared to bulkier aryl substituents, favoring binding to shallow enzyme pockets .
Key Research Findings
Physicochemical Properties
- Solubility : The hydroxyethoxyethyl group confers moderate water solubility (~2.1 mg/mL predicted), outperforming methoxyphenyl analogues (<0.5 mg/mL) .
- Redox behavior : Similar to azulene-rhodanine hybrids (), the target compound’s thione group may enable reversible redox cycling at –0.5 to –0.6 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
